5-Bromo-3-ethenyl-1-(4-methylbenzene-1-sulfonyl)-1H-indole
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Overview
Description
5-Bromo-1-tosyl-3-vinyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position, a tosyl group at the 1st position, and a vinyl group at the 3rd position on the indole ring. These substitutions confer unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-tosyl-3-vinyl-1H-indole typically involves multi-step organic reactions One common method starts with the bromination of an indole derivative to introduce the bromine atom at the 5th positionThe final step involves the addition of the vinyl group via a Heck reaction or similar coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-tosyl-3-vinyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The vinyl group can undergo oxidation to form epoxides or reduction to form alkanes.
Coupling Reactions: The vinyl group can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like hydrogen gas with a palladium catalyst.
Coupling: Palladium-catalyzed reactions with appropriate ligands
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while oxidation and reduction can modify the vinyl group .
Scientific Research Applications
5-Bromo-1-tosyl-3-vinyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of materials with specific properties
Mechanism of Action
The mechanism of action of 5-Bromo-1-tosyl-3-vinyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include modulation of signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-tosyl-1H-indole: Lacks the vinyl group, which may affect its reactivity and biological activity.
1-Tosyl-3-vinyl-1H-indole: Lacks the bromine atom, which may influence its chemical properties.
5-Bromo-3-vinyl-1H-indole: Lacks the tosyl group, which can affect its solubility and reactivity
Uniqueness
5-Bromo-1-tosyl-3-vinyl-1H-indole is unique due to the combination of the bromine, tosyl, and vinyl groups on the indole ring. This unique substitution pattern confers distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
452305-60-1 |
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Molecular Formula |
C17H14BrNO2S |
Molecular Weight |
376.3 g/mol |
IUPAC Name |
5-bromo-3-ethenyl-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C17H14BrNO2S/c1-3-13-11-19(17-9-6-14(18)10-16(13)17)22(20,21)15-7-4-12(2)5-8-15/h3-11H,1H2,2H3 |
InChI Key |
GNLOHWKDPBKOMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)Br)C=C |
Origin of Product |
United States |
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